molecular formula C19H27N3O B10990737 1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide

1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide

Cat. No.: B10990737
M. Wt: 313.4 g/mol
InChI Key: DEXPQBVDUUUWMG-UHFFFAOYSA-N
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Description

1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,4-dimethylpiperidin-4-yl)-1H-indole-3-carboxamide
  • 1-(1,1,1-trifluoro-7-methyloctan-4-yl)-2-(4-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid
  • 1-(1-methylcyclooctyl)-4-piperidinyl)-2-(3-piperidinyl)-1H-benzimidazole

Uniqueness

1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-3-carboxamide is unique due to its specific combination of an indole core, a piperidine ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

1-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)indole-3-carboxamide

InChI

InChI=1S/C19H27N3O/c1-18(2)10-13(11-19(3,4)21-18)20-17(23)15-12-22(5)16-9-7-6-8-14(15)16/h6-9,12-13,21H,10-11H2,1-5H3,(H,20,23)

InChI Key

DEXPQBVDUUUWMG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CN(C3=CC=CC=C32)C)C

Origin of Product

United States

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